Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Lipophilicity Drug design Membrane permeability

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a chlorinated succinamic acid derivative with molecular formula C₁₀H₁₀ClNO₃ and molecular weight 227.64 g/mol. The compound crystallizes in the monoclinic space group with well‑characterized hydrogen‑bonding architecture.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 17722-52-0
Cat. No. B098122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid
CAS17722-52-0
Synonymsocrelizumab
Ocrevus
PR 070769
PR-070769
PR070769
R 1594
R-1594
R1594
RG-1594
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(=O)N)Cl
InChIInChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
InChIKeyUPSNSRKMOHOEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (CAS 17722-52-0): Procurement-Relevant Physicochemical and Structural Profile


4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a chlorinated succinamic acid derivative with molecular formula C₁₀H₁₀ClNO₃ and molecular weight 227.64 g/mol. The compound crystallizes in the monoclinic space group with well‑characterized hydrogen‑bonding architecture [1]. Commercial sources offer the product at standard purities of 95–98%, and at least one vendor provides batch‑specific QC data including NMR, HPLC, and GC .

Why Generic Succinamic Acids Cannot Substitute for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in Research and Bioanalytical Workflows


Simple replacement of 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid with the non‑chlorinated analog succinanilic acid (CAS 102-14-7) or other halogen‑substituted succinamic acids introduces quantifiable changes in lipophilicity and biological identity. The chlorine atom raises the computed XLogP3 value by ~0.56 log units relative to succinanilic acid, altering membrane partitioning behavior . Critically, the title compound is a hydroxylated metabolite of the therapeutic monoclonal antibody ocrelizumab , giving it a unique role as a bioanalytical reference standard that no generic succinamic acid can fulfill.

Quantitative Evidence Differentiating 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid from Its Closest Analogs


Lipophilicity Advantage: 0.56‑Unit Higher XLogP3 Than Succinanilic Acid

The computed XLogP3 of 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid (1.16) exceeds that of the non‑chlorinated succinanilic acid (0.6) by 0.56 log units [1]. This quantifiable difference is expected to enhance passive membrane permeability, providing a meaningful physicochemical distinction for medicinal chemistry campaigns requiring halogen‑modulated lipophilicity.

Lipophilicity Drug design Membrane permeability

Unique Role as an Ocrelizumab Metabolite: Definitive Bioanalytical Identity

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a hydroxylated metabolite of ocrelizumab, a humanized anti‑CD20 monoclonal antibody . Succinanilic acid and other succinamic acid analogs are not documented as metabolites of any approved therapeutic protein. This specific metabolic origin makes the title compound irreplaceable as a reference standard for LC‑MS/MS method development and pharmacokinetic profiling of ocrelizumab.

Drug metabolism Bioanalysis Pharmacokinetics

Purity and Batch‑Specific Quality Control: 97% with Full Analytical Package vs. Generic 95% Minimum

Bidepharm supplies 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid at a standard purity of 97% and provides batch‑specific QC reports including NMR, HPLC, and GC analyses . In contrast, AKSci offers the same compound at a minimum purity specification of 95% without an advertised batch‑level QC package . The 2‑percentage‑point purity advantage, combined with documented multi‑method characterization, directly reduces variability in downstream synthetic and biological applications.

Quality control Analytical chemistry Reproducibility

Monoclinic Crystal Structure with Defined Hydrogen‑Bonding Network: Absent for Succinanilic Acid

The crystal structure of 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid has been determined at 299 K (monoclinic, space group P2₁/c, unit‑cell parameters a = 15.908 Å, b = 4.8778 Å, c = 14.286 Å, β = 109.787°) [1]. Intermolecular N—H⋯O (D⋯A = 2.931 Å) and O—H⋯O (D⋯A = 2.693 Å) hydrogen bonds generate infinite chains, defining a reproducible solid‑state packing. No comparable single‑crystal structure is available for the non‑chlorinated analog succinanilic acid, leaving its solid‑state geometry unconfirmed [2].

Solid‑state characterization Crystallography Formulation stability

Highest‑Value Application Scenarios for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid Based on Quantitative Differentiation Evidence


Bioanalytical Reference Standard for Ocrelizumab Pharmacokinetic and Metabolism Studies

As the only commercially available succinamic acid documented as an ocrelizumab metabolite , this compound is essential for developing and validating LC‑MS/MS methods to quantify ocrelizumab exposure. Its authenticated identity eliminates the risk of using an incorrect metabolite analog, ensuring regulatory acceptance of bioanalytical data.

Lipophilicity‑Optimized Scaffold for Membrane‑Permeable Probes and Lead Optimization

The 0.56‑unit higher XLogP3 relative to succinanilic acid [1] makes 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid a superior starting point for medicinal chemistry programs that require enhanced passive membrane permeability. Structure‑activity relationship (SAR) studies benefit from the halogen‑dependent logP modulation without altering the core succinamic acid pharmacophore.

Crystallization and Solid‑State Formulation Studies Requiring Reproducible Polymorph Identity

The published single‑crystal X‑ray structure [1] provides unambiguous unit‑cell parameters and hydrogen‑bond geometries, enabling researchers to confidently confirm polymorph identity after recrystallization or formulation. This eliminates the polymorph screening burden that arises when solid‑state data are absent, as is the case for succinanilic acid.

High‑Purity Starting Material for Multi‑Step Synthesis with Batch‑to‑Batch Reproducibility

Sourcing 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid at 97% purity with batch‑specific NMR, HPLC, and GC certificates ensures that downstream synthetic steps are not confounded by unknown impurities. This is particularly valuable in fragment‑based drug discovery and parallel library synthesis, where purity variability can propagate through multi‑step routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.